molecular formula C16H28O7 B12289428 6-O-(D,L-1-Ethoxyethyl)-1,2

6-O-(D,L-1-Ethoxyethyl)-1,2

Cat. No.: B12289428
M. Wt: 332.39 g/mol
InChI Key: VPKJZKUJGTXJPV-UHFFFAOYSA-N
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Description

Strategies for the Regioselective Acetalization of Vicinal Diols to Form 6-O-(D,L-1-Ethoxyethyl)-1,2

The regioselective protection of one hydroxyl group in a vicinal diol presents a significant challenge, particularly in complex molecules with multiple reactive sites. The formation of a this compound moiety from a starting diol requires precise control to ensure the ethoxyethyl group is introduced at the desired position.

The primary strategy for achieving regioselectivity in the formation of a this compound acetal (B89532) is through the reaction of a diol with ethyl vinyl ether under acidic catalysis. In the context of unsymmetrical diols, the inherent differences in the steric and electronic environments of the hydroxyl groups can be exploited. Primary hydroxyl groups, being less sterically hindered, generally react faster than secondary or tertiary hydroxyl groups. mdpi.com

In complex substrates such as carbohydrates, regioselectivity is often directed by the inherent reactivity of the different hydroxyl groups. For instance, in the synthesis of this compound:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol, the prior protection of the 1,2- and 4,5-hydroxyl groups as isopropylidene ketals leaves the 6-hydroxyl group as the most accessible site for etherification. acs.org

A variety of acid catalysts can be employed to promote the addition of alcohols to ethyl vinyl ether to form 1-ethoxyethyl (EE) acetals. The choice of catalyst is critical as it influences reaction rates, yields, and in some cases, regioselectivity.

Commonly used catalysts include:

Protic Acids: Simple protic acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) are effective for this transformation. google.com They operate by protonating the ethyl vinyl ether, generating a highly reactive oxocarbenium ion that is then attacked by the alcohol.

Lewis Acids: Lewis acids like ferric chloride hexahydrate (FeCl₃·6H₂O) can also be utilized. acs.org These catalysts activate the vinyl ether towards nucleophilic attack by the diol.

Heterogeneous Catalysts: Solid-supported acids, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), offer advantages in terms of ease of work-up and catalyst reusability. organic-chemistry.org

Organocatalysts: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the regioselective acetalization of diols, particularly in carbohydrate chemistry. mdpi.comresearchgate.net These catalysts can create a chiral environment around the reaction center, influencing the regioselectivity of the acetal formation. While broadly applied for various acetals, their use can be extrapolated to the formation of ethoxyethyl acetals.

The selection of the catalyst often depends on the substrate's sensitivity to acidic conditions and the desired level of selectivity.

Table 1: Representative Catalyst Systems for Acetalization of Diols

Catalyst Substrate Type Typical Conditions Observations Reference
p-Toluenesulfonic acid (p-TSA) General diols, Glycals Catalytic amount, CH₂Cl₂ or THF, 0°C to rt Effective and widely used, can sometimes lead to side reactions with sensitive substrates. acs.orggoogle.com
Pyridinium (B92312) p-toluenesulfonate (PPTS) Acid-sensitive diols Catalytic amount, CH₂Cl₂, rt Milder alternative to p-TSA, often used for substrates prone to acid-catalyzed degradation. acs.org
Ferric Chloride Hexahydrate General acetals Catalytic amount, CH₂Cl₂, rt Mild and inexpensive Lewis acid catalyst. acs.org
Chiral Phosphoric Acids (CPAs) Carbohydrate-derived diols 1-10 mol%, various solvents, -78°C to rt High regioselectivity, catalyst-controlled selection of the protected hydroxyl group. mdpi.comresearchgate.net

The choice of solvent can significantly impact the yield and selectivity of acetalization reactions. Solvents can influence the solubility of reactants, the stability of intermediates, and the position of equilibria.

Commonly used solvents for the formation of ethoxyethyl acetals include:

Aprotic Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently employed. These solvents are generally non-participatory in the reaction and are chosen based on the solubility of the starting materials. mdpi.comnii.ac.jp In some cases, the choice between solvents like THF and DMF can influence the regioselectivity of diol protection due to differing abilities to form hydrogen bonds with the substrate. nii.ac.jp

Solvent-Free Conditions: In some instances, reactions can be carried out neat, particularly with liquid substrates, which can lead to higher reaction rates and simplified work-up procedures. researchgate.net

The polarity and coordinating ability of the solvent can affect the reactivity of the catalyst and the substrate. For example, in nonpolar solvents, intramolecular hydrogen bonding within the diol substrate can play a more significant role in directing the regioselectivity of the reaction. acs.org Conversely, in polar, hydrogen-bond-accepting solvents like DMF or DMSO, these intramolecular interactions are disrupted, potentially leading to different selectivity outcomes. mdpi.com

Table 2: Influence of Solvent on Acetalization Reactions

Solvent Typical Substrate Observation Reference
Dichloromethane (CH₂Cl₂) General Diols Widely used, good solubility for many organic compounds, generally non-coordinating. mdpi.com
Tetrahydrofuran (THF) Carbohydrate derivatives Can influence regioselectivity compared to other aprotic solvents by altering hydrogen-bonding patterns. nii.ac.jp
N,N-Dimethylformamide (DMF) Carbohydrate derivatives High polarity can enhance reaction rates but may reduce selectivity in some cases. nii.ac.jp
Acetonitrile (MeCN) Purine derivatives Can be effective, but regioselectivity may be lower compared to other solvents. mdpi.com

Stereoselective Approaches to the Synthesis of this compound Linkages

The formation of the 6-O-(D,L-1-ethoxyethyl) group introduces a new stereocenter at the C1 position of the ethoxyethyl moiety, resulting in a mixture of diastereomers. In many applications, this mixture is used without separation. However, in cases where a single diastereomer is required, stereoselective synthetic methods must be employed.

The formation of acetals is a reversible process, and the ratio of diastereomeric products can be governed by either kinetic or thermodynamic control. researchgate.net

Kinetic Control: At low temperatures and with short reaction times, the product distribution is determined by the relative rates of formation of the diastereomers. The diastereomer that is formed faster will be the major product. This is often influenced by steric approach control, where the nucleophilic alcohol attacks the protonated vinyl ether from the less hindered face. mdpi.comscispace.com Studies on related acetalizations have shown that low-temperature reactions (e.g., -78 °C) often proceed under kinetic control. mdpi.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, and an equilibrium is established between the starting materials, intermediates, and products. Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the diastereomers. The more stable diastereomer will be the major product at equilibrium. researchgate.netscispace.com

The choice between kinetic and thermodynamic conditions can thus be a tool to influence the diastereomeric ratio of the resulting this compound acetal.

Chiral auxiliaries are chiral molecules that can be temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net In the context of synthesizing a single diastereomer of a this compound acetal, a chiral auxiliary could be part of the diol substrate itself.

The existing chirality in the diol can direct the approach of the ethyl vinyl ether, leading to a preferential formation of one diastereomer over the other. This is a form of substrate-controlled diastereoselectivity. For example, in the asymmetric functionalization of prochiral 1,3-diols, a chiral sulfoxide (B87167) auxiliary has been used to direct the diastereoselective cleavage of a chiral acetal, demonstrating the power of auxiliaries in controlling stereochemistry at acetal centers. sfu.caresearchgate.net

While specific examples for the D,L-1-ethoxyethyl group are not abundant in the literature, the principles of using chiral diols or attaching a chiral auxiliary to the diol prior to acetalization are well-established for controlling the stereochemistry of acetal formation. sfu.caresearchgate.net The chiral auxiliary creates a diastereomeric transition state for the attack of the hydroxyl group on the protonated ethyl vinyl ether, and the energy difference between these transition states determines the diastereoselectivity of the reaction.

Optimization of Reaction Conditions for Efficient 6-O-(D,L-1-Ethoxyethyl) Group Installation

The efficient installation of the 6-O-(D,L-1-ethoxyethyl) group requires careful optimization of several reaction parameters to maximize yield and selectivity while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and stoichiometry of reactants.

A systematic approach to optimization often involves screening different catalysts and solvents, followed by fine-tuning the temperature and reaction time. uwindsor.ca For instance, a milder catalyst like PPTS might be preferred over p-TSA for acid-sensitive substrates to prevent degradation. The temperature can be adjusted to favor either kinetic or thermodynamic control, as discussed previously.

The stoichiometry of ethyl vinyl ether is also an important consideration. An excess of the vinyl ether is typically used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of byproducts and complicate purification.

Table 3: Representative Data for Optimization of Acetalization Reactions

Substrate Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Observations Reference
D-Glucal p-TSA (cat.) CH₂Cl₂ rt 2 95 High yield for per-ethoxyethylation. acs.org
D-Galactal p-TSA (cat.) CH₂Cl₂ rt 2 85 Forms isopropylidene on cis-diol and EE on primary OH. acs.org
4-Iodopyrazole HCl (cat.) Benzene 30-40 2 95 Effective protection of NH group.
Vicinal diol in carbohydrate (R)-Ad-TRIP-PS (0.1) Dichloromethane -78 18-24 >90 High regioselectivity for one hydroxyl group. mdpi.com

Reagent Stoichiometry and Concentration Effects

The stoichiometry of the reactants—the carbohydrate substrate, ethyl vinyl ether, and the acid catalyst—is a critical factor that governs the yield and outcome of the formation of the 6-O-(1-ethoxyethyl) group. The reaction involves the equilibrium-driven formation of a hemiacetal intermediate, which is then converted to the stable mixed acetal. To drive the equilibrium towards the product, an excess of the vinyl ether is typically employed. acs.org

The primary hydroxyl group at the C-6 position of hexopyranosides or hexofuranosides is generally more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4 due to reduced steric hindrance. researchgate.net This inherent reactivity allows for selective protection under carefully controlled stoichiometric conditions. In procedures aimed at protecting all free hydroxyls, a significant excess of ethyl vinyl ether is used. For instance, the protection of D-glucal, which has three hydroxyl groups, has been accomplished using 6 equivalents of ethyl vinyl ether. acs.org This suggests a ratio of approximately 2 equivalents per hydroxyl group to ensure complete conversion. When targeting the selective protection of the more reactive primary alcohol, the amount of vinyl ether can be modulated, although an excess is still generally favored to ensure efficient reaction kinetics.

The following table summarizes representative stoichiometric conditions for the acid-catalyzed protection of carbohydrate hydroxyls with ethyl vinyl ether, derived from various experimental procedures.

Substrate (Example)ReagentCatalystMolar Ratio (Substrate:Reagent:Catalyst)SolventYield
D-Glucal (triol)Ethyl Vinyl EtherPyr·TsOH1 : 6.0 : 0.1CH₂Cl₂High
1,2-O-isopropylidene-α-D-glucofuranose (targeting 6-OH)Ethyl Vinyl Etherp-TsOH1 : 1.5 - 3.0 : 0.05DichloromethaneGood to High
Generic DiolEthyl Vinyl EtherAcid Catalyst1 : 2.5 - 5.0 : 0.1TetrahydrofuranVariable

Temperature and Pressure Optimization Studies

Temperature plays a significant role in the synthesis of 6-O-(1-ethoxyethyl) ethers, influencing both the reaction rate and its selectivity. Acetal formation is known to proceed through highly reactive oxocarbenium ion intermediates, which can react indiscriminately if conditions are not controlled. chemrxiv.org

Many reported procedures initiate the reaction at a reduced temperature, typically 0 °C, before allowing it to warm to ambient room temperature. acs.org Starting at a lower temperature helps to control the initial exothermic reaction and can enhance the selectivity for the kinetically favored product. Studies on related acetalizations have shown that regioselectivity can exhibit a strong dependence on temperature, with lower temperatures often leading to a more selective transformation. chemrxiv.org For the protection of a primary alcohol in the presence of secondary ones, lower temperatures can better exploit the subtle differences in reactivity, minimizing the formation of by-products.

The reaction duration is inversely proportional to the temperature; however, prolonged reaction times at higher temperatures may increase the risk of side reactions, including potential degradation of the starting material or product. For instance, complete cleavage of ethoxyethyl groups has been observed upon heating to 50 °C in the presence of a mild acid. acs.org Therefore, the optimization of temperature involves a balance between achieving a reasonable reaction rate and maintaining the stability and selectivity of the transformation.

Pressure is not considered a critical variable in the liquid-phase synthesis of ethoxyethyl acetals from ethyl vinyl ether. These reactions are typically conducted at atmospheric pressure, and there are no reports in the literature to suggest that pressure optimization is required or beneficial for improving yields or selectivity.

The table below illustrates the general influence of temperature on the reaction parameters for the formation of the ethoxyethyl acetal.

TemperatureReaction RateSelectivity for 6-OHPotential Side ReactionsTypical Conditions
Low (e.g., 0 °C)SlowerHigherMinimizedReaction initiation
Ambient (e.g., 20-25 °C)ModerateGoodModerate riskMain reaction phase
Elevated (e.g., >40 °C)FasterLowerIncreased risk of byproduct formation and deprotectionGenerally avoided

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

InChI

InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3

InChI Key

VPKJZKUJGTXJPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C

Origin of Product

United States

Mechanistic Investigations into the Formation and Transformations of 6 O D,l 1 Ethoxyethyl 1,2

Reaction Pathways for Acid-Catalyzed Hydrolysis of Ethoxyethyl Ethers.

The hydrolysis begins with the protonation of one of the ether oxygen atoms by a hydronium ion, which is the active catalyst in aqueous acidic solutions. libretexts.orgchemguide.co.uk This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a highly electrophilic oxonium ion intermediate. chemistrysteps.com This intermediate is then attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the deprotected alcohol and ethyl vinyl ether, which is subsequently hydrolyzed to acetaldehyde (B116499) and ethanol. iaea.orgosti.gov

Elucidation of Transition State Structures in Acetal (B89532) Cleavage.

The rate-determining step in the acid-catalyzed hydrolysis of simple acetals is typically the cleavage of the C-O bond to form the oxocarbenium ion intermediate. The transition state for this step is characterized by a significant degree of C-O bond breaking and substantial positive charge development on the carbon atom. researchgate.net Computational studies and experimental data suggest that the geometry of the transition state resembles the oxocarbenium ion intermediate, in accordance with the Hammond postulate. masterorganicchemistry.com

For the cleavage of the 6-O-(D,L-1-ethoxyethyl) group, the transition state involves the elongation of the bond between the acetal carbon and the departing ethoxy group. The geometry around the developing oxocarbenium ion center flattens from a tetrahedral arrangement towards a more planar sp2-hybridized structure. The stability of this transition state is influenced by stereoelectronic effects, such as hyperconjugation from adjacent bonds. researchgate.net

Interactive Table: Calculated Energy Barriers for Acetal Hydrolysis Transition States

Acetal SystemComputational MethodCalculated ΔG‡ (kcal/mol)
Methoxymethyl etherDFT (B3LYP/6-31G)18.5
Tetrahydropyranyl etherDFT (B3LYP/6-31G)16.2
1-Ethoxyethyl etherDFT (B3LYP/6-31G*)17.1

Note: The data in this table is illustrative and based on typical values for related systems.

Kinetic Isotope Effects in Deprotection Reactions.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms and transition state structures. researchgate.netethz.ch Secondary deuterium KIEs, where deuterium is substituted at a position not directly involved in bond breaking, are particularly informative for acetal hydrolysis. Studies on the hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether, which are structurally related to the ethoxyethyl group, have provided valuable insights. iaea.orgosti.gov

For the hydrolysis of CH3CD(OC2H5)2, a secondary α-deuterium KIE (kH/kD) greater than 1 is observed. This is consistent with a change in hybridization at the α-carbon from sp3 in the ground state to sp2 in the transition state, which leads to a lower zero-point energy for the C-D bond in the transition state compared to the C-H bond. iaea.orgosti.gov The magnitude of the KIE can also be influenced by the solvent, with changes in solvent polarity potentially indicating a shift towards a more concerted mechanism. iaea.orgosti.gov

Interactive Table: Secondary Deuterium Kinetic Isotope Effects in Acetal Hydrolysis

SubstrateSolventkH/kD
CH3CD(OC2H5)2Water1.12
CH3CD(OC2H5)250% Dioxane-Water1.08
CH2=CDOC2H5Water1.21

Data adapted from studies on acetaldehyde diethyl acetal and ethyl vinyl ether hydrolysis. iaea.orgosti.gov

Stereochemical Dynamics During the Introduction of the D,L-1-Ethoxyethyl Group.

The reaction of an alcohol with ethyl vinyl ether under acidic catalysis introduces the D,L-1-ethoxyethyl protecting group. Since ethyl vinyl ether is a prochiral molecule, its addition to a chiral alcohol, such as a protected glucofuranose derivative, results in the formation of a pair of diastereomers. The ratio of these diastereomers is determined by the stereochemical dynamics of the reaction.

Conformational Analysis of Reaction Intermediates.

The key intermediate in the formation of the ethoxyethyl ether is the same oxocarbenium ion involved in its hydrolysis. The stereochemical outcome of the reaction is determined by the facial selectivity of the alcohol's attack on this planar, prochiral cation. The conformation of the substrate alcohol and the steric hindrance around the attacking hydroxyl group play a crucial role in directing the approach of the oxocarbenium ion. researchgate.net

In the case of 6-O-protection of a 1,2-O-isopropylidene-α-D-glucofuranose derivative, the bulky nature of the sugar molecule will influence the preferred trajectory of the electrophile. Conformational analysis of the reaction intermediates would likely show that the approach of the ethyl vinyl ether-derived cation is directed to the less sterically hindered face of the C6 primary hydroxyl group's oxygen atom.

Computational Modeling of Diastereoselective Acetalization.

Computational modeling has become an invaluable tool for understanding and predicting the stereochemical outcomes of reactions. acs.org Diastereoselective acetalization reactions have been successfully modeled to elucidate the factors controlling the formation of one diastereomer over another. figshare.comnih.gov Such models typically calculate the energies of the diastereomeric transition states leading to the different products.

For the reaction of a protected glucofuranose with ethyl vinyl ether, computational studies could model the approach of the protonated ethyl vinyl ether to the C6 hydroxyl group. By calculating the energies of the transition states for the formation of the (R)- and (S)-1-ethoxyethyl ethers, the diastereomeric ratio can be predicted. These models would take into account steric interactions and stereoelectronic effects between the sugar backbone and the incoming electrophile.

Interactive Table: Predicted Diastereomeric Ratios from Computational Modeling

SubstrateComputational ModelPredicted dr [(R):(S)]Experimental dr [(R):(S)]
CyclohexanolAb initio (MP2)65:3560:40
(-)-MentholDFT (B3LYP)80:2078:22
Di-O-isopropylidene-glucofuranoseDFT (B3LYP)70:30Not Available

Note: The data in this table is illustrative and based on typical results for diastereoselective reactions.

Chemo-selectivity Studies in the Presence of Orthogonal Protecting Groups.

In the synthesis of complex molecules like oligosaccharides and natural products, multiple hydroxyl groups with similar reactivity often need to be distinguished. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups. bham.ac.ukwikipedia.orguchicago.edu The ethoxyethyl group is part of an important class of acetal protecting groups that are labile to acid. wikipedia.org

Its chemoselective removal in the presence of other protecting groups is a key consideration. For instance, an ethoxyethyl ether can be cleaved under mild acidic conditions that would leave more robust protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, or esters, intact. wikipedia.orgtotal-synthesis.com Conversely, conditions for the removal of other groups, like hydrogenolysis for benzyl ethers or fluoride ions for silyl ethers, will not affect the ethoxyethyl group. This orthogonality is fundamental to modern synthetic strategy. wikipedia.org

Interactive Table: Orthogonality of Ethoxyethyl Protecting Group

Protecting GroupStability to Ethoxyethyl Cleavage (Mild H+)Cleavage Conditions for this Group
Benzyl (Bn)StableH2, Pd/C
tert-Butyldimethylsilyl (TBDMS)StableF- (e.g., TBAF)
Acetyl (Ac)Potentially LabileBase (e.g., NaOMe)
Benzoyl (Bz)StableBase (e.g., NaOMe)

Selective Cleavage Protocols for 6-O-(D,L-1-Ethoxyethyl) Ethers.

The 1-ethoxyethyl (EE) ether serves as a protective group for hydroxyl functions, belonging to the acetal class of protecting groups. Its removal, or deprotection, is a critical step in multi-step organic synthesis, allowing the restoration of the original alcohol. The cleavage of 6-O-(D,L-1-Ethoxyethyl) ethers is typically achieved under acidic conditions through hydrolysis. total-synthesis.commasterorganicchemistry.comfiveable.me The lability of the EE group to mild acidic treatment makes it a valuable choice when robust protecting groups are not required. wikipedia.orglibretexts.org

The mechanism of cleavage involves the protonation of one of the ether oxygens, followed by the departure of ethanol to form a resonance-stabilized oxonium ion intermediate. Subsequent attack by water regenerates the hydroxyl group and releases acetaldehyde ethyl hemiacetal, which further decomposes. This process is generally efficient and selective, leaving other acid-stable functional groups within the molecule intact. total-synthesis.commasterorganicchemistry.com

Various acidic reagents can be employed for the deprotection of ethoxyethyl ethers, with the choice of acid and reaction conditions depending on the substrate's sensitivity and the presence of other protecting groups. cem.com Milder conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid, are often preferred to enhance selectivity and prevent the degradation of sensitive molecules. total-synthesis.comwikipedia.org

The following table summarizes common protocols for the selective cleavage of ethoxyethyl ethers:

Table 1: Selective Cleavage Protocols for Ethoxyethyl Ethers

Reagent(s)Solvent(s)Typical ConditionsNotes
Hydrochloric Acid (HCl)Water/THF1N HCl, Room TemperatureA straightforward and effective method for substrates not sensitive to strong acids. wikipedia.orglibretexts.org
Acetic Acid (AcOH)Tetrahydrofuran (B95107) (THF) / WaterAqueous AcOH, Room TemperatureA milder alternative to strong mineral acids, useful for more sensitive substrates. wikipedia.org
p-Toluenesulfonic Acid (TsOH)Methanol (MeOH)Catalytic amount, Room TemperatureCommonly used for transacetalization or cleavage in alcoholic solvents. wikipedia.org
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM) or Ethanol (EtOH)Catalytic amount, Room TemperatureProvides a mildly acidic environment, enhancing selectivity and suitable for acid-labile compounds. total-synthesis.com

Compatibility with Oxidative and Reductive Conditions.

A key advantage of using acetal-based protecting groups like the 6-O-(D,L-1-Ethoxyethyl) ether is their notable stability across a wide spectrum of oxidative and reductive conditions. total-synthesis.comjove.com This chemical inertness allows for extensive functional group manipulations at other positions of a molecule while the protected hydroxyl group remains unaffected. libretexts.org

The ethoxyethyl ether linkage, being an acetal, lacks easily oxidizable or reducible moieties. It is generally resistant to a variety of common oxidizing agents used in organic synthesis, including those based on chromium, manganese, and sworn-type oxidants. This stability is crucial when, for instance, a neighboring unprotected alcohol needs to be selectively oxidized to an aldehyde or ketone.

Similarly, the EE group is compatible with most reductive conditions. It is stable to catalytic hydrogenation and, critically, to hydride-donating reagents, which are widely used for the reduction of carbonyl compounds and esters. masterorganicchemistry.com This allows for the selective reduction of functional groups such as esters or ketones in the presence of an EE-protected alcohol. This broad compatibility makes the ethoxyethyl ether a versatile tool in complex synthetic strategies. organic-chemistry.org

The table below outlines the compatibility of ethoxyethyl ethers with various common oxidative and reductive reagents.

Table 2: Compatibility of Ethoxyethyl Ethers with Oxidative and Reductive Conditions

ConditionReagent(s)CompatibilityNotes
Oxidative Pyridinium chlorochromate (PCC)CompatibleStable to common chromium-based oxidizing agents. harvard.edu
Swern Oxidation (e.g., Oxalyl chloride, DMSO, Et3N)CompatibleThe ether linkage is inert to Swern oxidation conditions. harvard.edu
Potassium permanganate (KMnO4)Generally CompatibleStable under neutral or basic conditions; may be cleaved under strong acidic permanganate conditions.
Reductive Lithium aluminum hydride (LiAlH4)CompatibleResistant to powerful hydride reducing agents. masterorganicchemistry.com
Sodium borohydride (NaBH4)CompatibleStable to milder hydride reducing agents. masterorganicchemistry.com
Catalytic Hydrogenation (H2, Pd/C)CompatibleThe acetal is not reduced by catalytic hydrogenation. fiveable.me
Grignard Reagents (RMgX)CompatibleStable in the presence of strongly nucleophilic and basic organometallic reagents. masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Considerations in 6 O D,l 1 Ethoxyethyl 1,2 Containing Systems

Analysis of Diastereomeric Mixtures Resulting from D,L-1-Ethoxyethyl Installation

The formation of 6-O-(D,L-1-ethoxyethyl)-1,2 systems from a chiral substrate leads to a pair of diastereomers. The accurate determination of the ratio of these diastereomers and their effective separation are critical steps in research and development, ensuring the stereochemical integrity of the synthetic pathway.

The quantification of diastereomeric ratios is routinely accomplished using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The diastereomers of a this compound-containing compound will exhibit distinct sets of signals in the ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei in each diastereomer. nih.govresearchgate.net The integration of non-overlapping signals corresponding to each diastereomer in the ¹H NMR spectrum provides a direct measure of their relative abundance. researchgate.net For instance, the methyl protons of the ethoxyethyl group often appear as distinct doublets for each diastereomer, allowing for straightforward quantification. In cases of significant signal overlap in 1D NMR spectra, 2D techniques such as COSY or HSQC can be employed to resolve the signals and determine the diastereomeric ratio. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another widely used method for determining diastereomeric ratios. researchgate.netsigmaaldrich.com Using an achiral stationary phase, diastereomers can often be separated due to their different physical properties, resulting in distinct peaks in the chromatogram. sigmaaldrich.com The relative areas of these peaks correspond to the diastereomeric ratio.

Table 1: Exemplary Methodologies for Diastereomeric Ratio Determination of Acetal-Protected Compounds

MethodologyPrincipleTypical Application and Observations
¹H NMR SpectroscopyIntegration of non-overlapping signals corresponding to each diastereomer.The methyl or methine protons of the ethoxyethyl group often provide baseline-resolved signals for each diastereomer. researchgate.net
¹³C NMR SpectroscopyObservation of distinct signals for carbon atoms in the different diastereomeric environments.Can be used for confirmation, although quantitative accuracy may be lower than ¹H NMR.
HPLC (Achiral Phase)Separation of diastereomers based on differences in their physical properties and interactions with the stationary phase.Provides distinct peaks with areas proportional to the concentration of each diastereomer. researchgate.net
Gas Chromatography (GC)Separation of volatile diastereomeric derivatives.Applicable if the compound or a suitable derivative is sufficiently volatile.

This table is generated based on general practices in organic chemistry and the principles outlined in the cited literature for analogous systems.

The separation of diastereomers is a crucial step to obtain stereochemically pure compounds for further synthetic transformations or biological evaluation. The most common method for separating diastereomers at the research scale is column chromatography. researchgate.net Due to their different polarities and affinities for the stationary phase, diastereomers will elute at different rates, allowing for their isolation. The choice of eluent system is critical and is typically optimized through thin-layer chromatography (TLC) analysis.

In cases where separation by conventional column chromatography is challenging, preparative HPLC can be employed. sigmaaldrich.com This technique offers higher resolution and can often separate diastereomers that are inseparable by standard chromatographic methods. Chiral stationary phases can also be utilized in HPLC, which can enhance the separation of diastereomers. chiralpedia.comresearchgate.net

Crystallization is another powerful technique for the separation of diastereomers. If one diastereomer preferentially crystallizes from a solution, it can be isolated in high purity. This method is dependent on the formation of a crystalline solid and the differential solubility of the diastereomers.

Table 2: Common Strategies for the Separation of Diastereomers in a Research Setting

Separation TechniquePrincipleAdvantagesConsiderations
Column ChromatographyDifferential partitioning of diastereomers between a stationary phase and a mobile phase.Scalable, widely applicable, and cost-effective for research quantities.May not be effective for diastereomers with very similar polarities.
Preparative HPLCHigh-resolution chromatographic separation on a larger scale than analytical HPLC.Excellent separation efficiency for closely related compounds. sigmaaldrich.comMore expensive and less scalable than column chromatography.
CrystallizationSelective precipitation of one diastereomer from a solution.Can provide highly pure material in a single step.Dependent on the crystalline nature and differential solubility of the diastereomers.
Chiral ChromatographyUse of a chiral stationary phase to enhance the separation of stereoisomers. chiralpedia.comCan resolve diastereomers that are difficult to separate on achiral phases. researchgate.netThe chiral stationary phase can be expensive.

This table is based on established laboratory techniques for the separation of stereoisomers.

Impact of the D,L-1-Ethoxyethyl Moiety on Downstream Stereocontrol in Synthetic Sequences

The stereocenter introduced by the D,L-1-ethoxyethyl group is not merely a passive spectator in subsequent chemical transformations. It can exert a significant influence on the stereochemical outcome of reactions occurring at other sites within the molecule through remote diastereoselective induction.

The chiral acetal (B89532) of the ethoxyethyl group can influence the facial selectivity of reactions at a remote prochiral center. This phenomenon, known as remote diastereoselective induction, arises from the differential steric hindrance or electronic interactions presented by the two diastereotopic faces of the substrate. acs.orgnih.gov The acetal group can create a biased conformational preference in the transition state of a reaction, favoring the approach of a reagent from one direction over the other. nih.gov For example, in nucleophilic additions to a remote carbonyl group, the ethoxyethyl group can direct the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer of the product. researchgate.net The degree of diastereoselectivity is often dependent on the nature of the substrate, the reagents, and the reaction conditions. acs.org

Stereoelectronic effects describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. researchgate.net The oxygen atoms of the ethoxyethyl acetal possess lone pairs of electrons that can participate in stereoelectronic interactions with neighboring functional groups. These interactions can influence the conformation of the molecule and the transition states of reactions. researchgate.net For instance, the anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy the axial position. While the ethoxyethyl group is not directly at an anomeric center in a 6-O-substituted system, analogous orbital interactions can still play a role in dictating conformational preferences and, consequently, reactivity. The orientation of the C-O bonds of the acetal can affect the electron density and accessibility of nearby reactive centers, thereby influencing the stereochemical outcome of reactions. researchgate.net

Studies on the Resolution of Enantiomeric 6-O-(D,L-1-Ethoxyethyl) Derivatives (if applicable to the chiral center of the ethoxyethyl group itself)

While the D,L-1-ethoxyethyl group is typically introduced as a racemic mixture, there are scenarios where the resolution of the chiral center within the ethoxyethyl group itself could be of interest. This would lead to enantiomerically pure protecting groups, which could have applications in asymmetric synthesis.

The resolution of chiral acetals is a known strategy in organic synthesis. acs.orgnih.gov One approach involves the kinetic resolution of the racemic acetal. nih.gov This can be achieved by reacting the diastereomeric mixture with a chiral reagent or catalyst that selectively reacts with one diastereomer at a faster rate, leaving the other diastereomer unreacted. nih.gov

Enzymatic methods also offer a powerful tool for the resolution of chiral compounds. nih.gov Lipases, for example, have been shown to be effective in the kinetic resolution of alcohols via transesterification with acyl donors like 1-ethoxyvinyl esters. nih.gov A similar enzymatic approach could potentially be developed to selectively acylate or deacylate one of the diastereomers of a 6-O-(D,L-1-ethoxyethyl) derivative, allowing for their separation. google.comscialert.net

Furthermore, chiral chromatography, particularly HPLC with a chiral stationary phase, can be employed for the analytical and preparative separation of enantiomers. researchgate.nettandfonline.comnih.gov This technique could be applied to separate the diastereomers of a 6-O-(D,L-1-ethoxyethyl) derivative that has been derivatized with a chiral auxiliary. chiralpedia.com

Table 3: Potential Strategies for the Resolution of the Chiral Center in the Ethoxyethyl Group

Resolution MethodPrinciplePotential Application to 6-O-(D,L-1-Ethoxyethyl) Systems
Kinetic ResolutionA chiral reagent or catalyst selectively reacts with one enantiomer of the ethoxyethyl group. nih.govnih.govCould allow for the enrichment of one diastereomer of the protected compound.
Enzymatic ResolutionAn enzyme selectively catalyzes a reaction (e.g., hydrolysis, acylation) on one enantiomer. nih.govgoogle.comscialert.netA lipase (B570770) could potentially differentiate between the two diastereomers, enabling their separation.
Chiral Derivatization followed by SeparationThe diastereomeric mixture is reacted with a chiral resolving agent to form a new pair of diastereomers that are more easily separated. researchgate.netchiralpedia.comThe separated diastereomers can then be deprotected to yield the enantiomerically enriched compounds.
Chiral ChromatographyDirect separation of enantiomers on a chiral stationary phase. tandfonline.comnih.govCould potentially separate the diastereomers if a suitable chiral stationary phase is found.

This table outlines potential resolution strategies based on established methods for resolving chiral acetals and related compounds.

Applications of 6 O D,l 1 Ethoxyethyl 1,2 in Complex Molecule Synthesis Research

Strategic Utility in Oligosaccharide and Glycoconjugate Synthesis.

The synthesis of oligosaccharides and glycoconjugates requires a sophisticated protecting group strategy to control the connectivity and stereochemistry of the resulting glycosidic bonds.

Role as a Temporary Protecting Group for Glycosylation Reactions.

A 6-O-(1-ethoxyethyl) protected sugar could serve as either a glycosyl donor or acceptor.

As a Glycosyl Acceptor: With the primary 6-OH group masked by the EE group, glycosylation can be directed to one of the secondary hydroxyls (at C-2, C-3, or C-4), assuming they are unprotected. The EE group's mild acid lability would allow for its selective removal post-glycosylation to expose the 6-OH for further extension of the carbohydrate chain or for conjugation to other molecules.

As a Glycosyl Donor: If the anomeric position is activated (e.g., as a trichloroacetimidate, thioether, or halide), the 6-O-EE protected sugar can act as a glycosyl donor. The protecting groups on the other hydroxyls (C-2, C-3, C-4) would play a crucial role in influencing the stereochemical outcome of the glycosylation.

The following table illustrates the general properties of the 1-ethoxyethyl group in the context of oligosaccharide synthesis.

PropertyDescriptionRelevance in Oligosaccharide Synthesis
Installation Reaction of the alcohol with ethyl vinyl ether under mild acid catalysis.Allows for selective protection of the primary 6-OH group.
Stability Stable to basic, reductive, and oxidative conditions.Compatible with a wide range of synthetic transformations on other parts of the molecule.
Cleavage Mild aqueous acid (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate).Enables selective deprotection to reveal the 6-OH for further glycosylation or functionalization.

Influence on Anomeric Stereoselectivity in Glycosidic Bond Formation.

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position, the solvent, the promoter, and the temperature. A protecting group at the C-6 position, such as the 1-ethoxyethyl group, generally has a minimal direct electronic or steric influence on the anomeric center.

Deployment in the Total Synthesis of Natural Products and Bioactive Molecules.

Many natural products and bioactive molecules are polyhydroxylated and require selective protection of hydroxyl groups during their synthesis.

Protection of Hydroxyl Functionalities in Polyhydroxylated Scaffolds.

In the context of a total synthesis, a 6-O-(1-ethoxyethyl) protected sugar could be a key intermediate. The EE group would serve to differentiate the primary 6-OH from other hydroxyls, allowing for a series of reactions to be carried out on the rest of the molecule. Its mild removal conditions would be advantageous in late-stage synthesis, preserving other sensitive functional groups.

Facilitation of Convergent Synthetic Routes.

Convergent synthesis involves the preparation of complex molecules by joining together smaller, pre-synthesized fragments. A 6-O-EE protected sugar could be one such fragment. For example, a carbohydrate moiety protected in this manner could be coupled to a complex aglycone. The subsequent removal of the EE group could then allow for further elaboration of the carbohydrate part of the molecule. This approach is often more efficient than a linear synthesis.

Application in Nucleoside and Nucleotide Chemical Synthesis.

The synthesis of nucleosides and their subsequent assembly into oligonucleotides is another area where protecting groups are critical. The hydroxyl groups of the ribose or deoxyribose sugar must be protected to ensure the correct formation of the phosphodiester backbone.

While the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group and the 3'-hydroxyl is involved in phosphoramidite (B1245037) chemistry, the 2'-hydroxyl in ribonucleosides also requires protection. Although less common for the primary hydroxyls in nucleoside chemistry (which are typically at the 5' and 3' positions of the furanose ring), a 1-ethoxyethyl group could theoretically be used to protect a hydroxyl group in a modified nucleoside or a carbohydrate-based therapeutic. Its stability and selective removal would be valuable assets in such a synthetic strategy.

The following table lists

Selective Protection of Ribose/Deoxyribose Hydroxyls

The synthesis of oligonucleotides and nucleoside analogues necessitates a sophisticated protecting group strategy to differentiate the various hydroxyl groups of the ribose or deoxyribose sugar moiety. The 2'-hydroxyl group of ribonucleosides, in particular, requires protection to prevent undesired side reactions during phosphoramidite coupling. The 1-ethoxyethyl (EE) group has been effectively employed for this purpose.

The introduction of the EE group onto the 2'-hydroxyl of a ribonucleoside is typically achieved by reacting the nucleoside with ethyl vinyl ether under acidic catalysis. This method is generally efficient, although the formation of a new stereocenter at the acetal (B89532) carbon results in a mixture of diastereomers. This can sometimes complicate purification and characterization.

The primary advantage of the EE group in this context is its lability under mild acidic conditions (e.g., 1N hydrochloric acid), which allows for its removal without affecting other more robust protecting groups commonly used in oligonucleotide synthesis, such as the dimethoxytrityl (DMT) group on the 5'-hydroxyl or acyl protecting groups on the nucleobases. nih.gov This orthogonality is crucial for the stepwise assembly of RNA chains.

While detailed comparative studies on the regioselectivity of ethoxyethylation for the different hydroxyls of ribose are not extensively documented in readily available literature, the general principles of protecting group chemistry in carbohydrates suggest that the primary 5'-hydroxyl is the most reactive, followed by the 2'- and 3'-secondary hydroxyls. google.com Therefore, achieving selective 2'-protection often requires the prior protection of the 5'- and 3'-hydroxyl groups.

Table 1: Reactivity of Ribose Hydroxyl Groups

Hydroxyl PositionTypeRelative ReactivityCommon Protecting Groups
5'-OHPrimaryHighestDMT, Trityl (Tr)
2'-OHSecondaryIntermediateTBDMS, TOM, EE
3'-OHSecondaryIntermediateTBDMS, Benzoyl (Bz)

This table illustrates the general reactivity trends of hydroxyl groups in ribose and some commonly used protecting groups for each position.

Influence on Phosphorylation and Coupling Reactions

The nature of the protecting groups on a carbohydrate donor or acceptor can significantly influence the outcome of glycosylation and phosphorylation reactions. epo.orgwikipedia.org These groups can affect the reactivity of the species and the stereoselectivity of the newly formed glycosidic or phosphodiester bond through electronic and steric effects.

While the 1-ethoxyethyl group is primarily utilized for protection, its presence can have implications for subsequent reactions. As an ether-type protecting group, it is considered "non-participating," meaning it does not directly assist in the departure of a leaving group at the anomeric center during a glycosylation reaction. epo.org This is in contrast to acyl-type protecting groups at the C2 position, which can form an adjacent acyloxonium ion intermediate, typically leading to the formation of 1,2-trans-glycosides. epo.org The use of non-participating groups like EE at the 2'-position of a ribose donor generally favors the formation of 1,2-cis-glycosidic linkages, although often with lower stereoselectivity. epo.org

Table 2: Influence of C2-Protecting Group Type on Glycosylation Stereoselectivity

C2-Protecting Group TypeMechanismPredominant Stereochemical OutcomeExample
Participating (Acyl)Neighboring group participation1,2-transBenzoyl (Bz)
Non-participating (Ether)SN1/SN2-likeOften 1,2-cis (variable selectivity)Benzyl (B1604629) (Bn), Ethoxyethyl (EE)

This table provides a generalized overview of the influence of participating and non-participating protecting groups at the C2 position on the stereochemical outcome of glycosylation reactions.

Role in the Synthesis of Diverse Heterocyclic and Carbocyclic Scaffolds

The synthesis of nucleoside analogues, where the sugar moiety is replaced by a carbocyclic or heterocyclic ring, is an active area of research in medicinal chemistry due to their potential as antiviral and anticancer agents. The construction of these complex scaffolds often relies on the careful manipulation of functional groups, where protecting groups like 1-ethoxyethyl can play a role.

In the synthesis of carbocyclic nucleosides, a common strategy involves the construction of a functionalized carbocycle that is then coupled to a nucleobase. During the elaboration of the carbocyclic ring, which may contain multiple hydroxyl groups, the EE group can be used for temporary protection. Its stability to a variety of reagents used in carbon-carbon bond formation and functional group interconversions, coupled with its mild removal, makes it a suitable choice.

Similarly, in the synthesis of novel heterocyclic systems, the EE group can be employed to protect hydroxyl functionalities on side chains or other parts of the molecule while the heterocyclic core is being constructed or modified. For instance, in the synthesis of imidazoles, the 1-(1-ethoxyethyl) group has been used as an effective protecting group for the imidazole (B134444) nitrogen. google.com

Advanced Analytical Methodologies for Research on 6 O D,l 1 Ethoxyethyl 1,2 Transformations

Spectroscopic Techniques for Investigating Reaction Progress and Intermediate Structures.

Spectroscopic methods are indispensable for gaining real-time insights into the dynamic processes of chemical reactions. For transformations involving 6-O-(D,L-1-Ethoxyethyl)-1,2, in situ Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) are particularly powerful tools for mechanistic studies and product characterization.

In situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR spectrometer, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. nih.govmagritek.comasahilab.co.jpnih.gov This technique is invaluable for studying the kinetics and mechanism of transformations of this compound, such as its hydrolysis or its reaction with other nucleophiles.

By tracking the changes in the integrals of characteristic proton (¹H) or carbon-¹³ (¹³C) NMR signals over time, researchers can construct concentration profiles for each species in the reaction mixture. For instance, in the acid-catalyzed hydrolysis of the ethoxyethyl group, the disappearance of the characteristic acetal (B89532) proton signal and the appearance of signals corresponding to the deprotected alcohol and acetaldehyde (B116499) can be quantified. This data allows for the determination of reaction rates and the elucidation of the reaction order.

Ultrafast 2D NMR techniques, such as UF-HSQC (Ultrafast Heteronuclear Single Quantum Coherence), can provide even more detailed mechanistic information by acquiring a complete 2D spectrum in under a second. nih.gov This would be particularly useful for identifying short-lived intermediates, such as a hemiacetal, which may form during the hydrolysis of the 6-O-(D,L-1-Ethoxyethyl) group. nih.gov

Table 1: Representative ¹H NMR Data for Monitoring the Hydrolysis of this compound

Time (min)Integral of Acetal Proton (reactant)Integral of New Aldehyde Proton (product)
01.000.00
100.750.25
200.500.50
300.250.75
400.001.00

This interactive table illustrates the expected changes in the relative integrals of key proton signals during the hydrolysis reaction, as would be observed by in situ ¹H NMR spectroscopy.

Advanced mass spectrometry (MS) techniques are essential for the identification and characterization of the products and byproducts of transformations involving this compound. chemrxiv.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the products. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like carbohydrates and their derivatives, minimizing fragmentation and preserving the molecular ion. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for the structural elucidation of the products. researchgate.net In a typical MS/MS experiment, the molecular ion of a product is isolated and fragmented, and the resulting fragment ions provide information about the molecule's structure. For example, the fragmentation pattern of a derivative of this compound would likely show characteristic losses of the ethoxyethyl group, aiding in its identification.

MS can also be used for reaction monitoring, often in conjunction with liquid chromatography (LC-MS). This allows for the separation of the reaction mixture components before they are introduced into the mass spectrometer, providing a detailed picture of the reaction progress over time.

Table 2: Expected Mass Spectrometry Data for a Hypothetical Transformation Product

Ionm/z (calculated)m/z (observed)Fragmentation Pattern
[M+H]⁺350.1500350.1502Loss of ethoxy group (-45 Da), Loss of ethoxyethyl group (-73 Da)
[M+Na]⁺372.1320372.1321Loss of ethoxy group (-45 Da), Loss of ethoxyethyl group (-73 Da)

This interactive table presents hypothetical high-resolution mass spectrometry data for a reaction product, demonstrating the accuracy of the mass measurement and the type of fragmentation information that can be obtained.

Chromatographic Separations for Complex Mixture Analysis in Research Contexts.

The transformations of this compound can lead to complex mixtures of products, including diastereomers and enantiomers. Chromatographic techniques are essential for the separation and purification of these components, enabling their individual characterization.

Due to the presence of a chiral center in the 1-ethoxyethyl group, transformations of this compound can result in the formation of diastereomers. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) on a normal or reversed-phase column. santaisci.comresearchgate.net

The separation of enantiomers, however, requires a chiral environment. This is achieved through chiral chromatography, which utilizes a chiral stationary phase (CSP). nih.gov There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation of the enantiomers of any chiral products formed. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Table 3: Hypothetical Chiral HPLC Separation of a Racemic Product

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 112.51.8
Enantiomer 214.21.8

This interactive table shows representative data from a successful chiral HPLC separation, indicating distinct retention times for the two enantiomers and a good resolution value.

For particularly complex reaction mixtures, one-dimensional chromatography may not provide sufficient resolution. In such cases, two-dimensional (2D) chromatography offers significantly enhanced separation power. dtic.milrsc.orgacs.orgtaylorfrancis.comresearchgate.net In 2D-LC (two-dimensional liquid chromatography), the effluent from the first column is transferred to a second column with a different separation mechanism (e.g., a different stationary phase). acs.orgtaylorfrancis.com This allows for the separation of components that co-elute in the first dimension.

Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique for the analysis of volatile derivatives. dtic.milresearchgate.net In GCxGC, the effluent from the first GC column is continuously trapped and then injected into a second, shorter GC column with a different stationary phase. dtic.mil This results in a two-dimensional chromatogram with significantly higher peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis.

X-ray Crystallography for Structural Elucidation of Crystalline this compound Derivatives.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govjyu.fi If a crystalline derivative of a transformation product of this compound can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute configuration of all chiral centers. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration is often possible, particularly if a heavy atom is present in the structure. nih.gov The Flack parameter is a value calculated during the crystallographic refinement that can indicate whether the correct absolute configuration has been assigned. nih.gov

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure for a new compound.

Lack of Specific Research Data for "this compound" Prevents Detailed Article Generation

Following a comprehensive search for scholarly information, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound "this compound". The provided chemical name appears to be incomplete, as it does not specify the parent carbohydrate or molecular scaffold to which the "6-O-(D,L-1-Ethoxyethyl)" substituent is attached. This ambiguity prevents the retrieval of precise experimental data required to generate a scientifically accurate and detailed article as requested.

Extensive searches for methodologies related to the solid-state conformation analysis and the determination of the absolute configuration for this specific compound or closely related analogues with a 6-O-(1-ethoxyethyl) group have not yielded published X-ray crystallography data, solid-state NMR spectra, or detailed chiroptical studies.

Constructing an article with the mandated sections—"Conformation Analysis in the Solid State" and "Determination of Absolute Configuration"—complete with detailed research findings and data tables would necessitate specific experimental results that are not available in the scientific literature. General discussions of these analytical techniques, while possible, would not adhere to the strict instruction to focus solely on "this compound" and would violate the requirement for detailed, compound-specific findings.

Therefore, due to the absence of the necessary scientific data, it is not possible to generate the requested article while maintaining the required standards of scientific accuracy, detail, and strict adherence to the specified compound. Any attempt to do so would require speculation or the use of data from unrelated molecules, which would contradict the user's explicit instructions.

Computational and Theoretical Studies of 6 O D,l 1 Ethoxyethyl 1,2

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for exploring the electronic properties of a molecule and mapping the energy landscapes of its reactions.

The ethoxyethyl group is an acetal (B89532), typically used to protect hydroxyl groups. Its formation and cleavage (hydrolysis) are acid-catalyzed reactions that proceed through several key steps. Computational methods can model this entire process to generate a detailed energy profile.

The acid-catalyzed hydrolysis of an acetal generally involves:

Protonation of one of the acetal oxygen atoms.

Cleavage of a carbon-oxygen bond to release an alcohol and form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the oxocarbenium ion.

Deprotonation to yield a hemiacetal and regenerate the acid catalyst.

Further protonation and cleavage steps to release the second alcohol and form the parent carbonyl compound.

DFT calculations can determine the relative energies of the reactants, transition states, intermediates, and products along this reaction coordinate. By modeling analogous systems, a representative energy profile for the cleavage of the ethoxyethyl acetal can be constructed.

SpeciesDescriptionRelative Energy (kcal/mol)
R Protonated Acetal0.0
TS1 C-O Bond Cleavage Transition State+15.2
INT Oxocarbenium Ion + Ethanol+5.5
TS2 Water Attack Transition State+12.8
P Protonated Hemiacetal-8.0

Note: Data are illustrative, based on generalized values for acid-catalyzed acetal hydrolysis and are not specific to 6-O-(D,L-1-Ethoxyethyl)-1,2. Energies are relative to the protonated acetal.

A critical aspect of understanding a reaction's kinetics is the characterization of its transition state (TS)—the highest energy point along the reaction pathway. For the rate-determining step of acetal hydrolysis, which is typically the cleavage of the C-O bond, the transition state possesses significant oxocarbenium ion character. researchgate.net

Computational calculations can precisely locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. Key geometric features of the oxocarbenium-like transition state include:

An elongated C-O bond that is breaking.

A shortened C-O bond within the parent molecule's ring (if applicable) that is developing double-bond character. nih.gov

A planarization of the atoms involved in the developing pi-system. For pyranose-like structures, this often results in a flattened half-chair (e.g., 4H3) or boat (e.g., B2,5) conformation. researchgate.netacs.org

ParameterDescriptionCalculated Value
Activation Energy (ΔG‡) Free energy barrier for C-O cleavage15 - 20 kcal/mol
r(C-OEt) Length of the breaking C-O bond~1.85 Å
r(C-O_ring) Length of the endocyclic C-O bond~1.25 Å
∠(O-C-O) Angle at the anomeric carbon~118°

Note: Data are representative values for glycoside hydrolysis transition states and serve as an illustrative model.

Molecular Dynamics Simulations for Conformational Analysis of this compound Systems

Molecular Dynamics (MD) simulations model the motion of atoms over time, allowing for the exploration of a molecule's conformational flexibility. For a molecule with a flexible side chain like this compound, MD is crucial for identifying the most stable, low-energy conformations in solution. mdpi.com

The orientation of the ethoxyethyl group relative to the parent molecule is defined by a set of dihedral angles, analogous to the phi (Φ) and psi (Ψ) angles that describe glycosidic bonds. nih.govacs.org MD simulations, often employing specialized force fields for carbohydrates like GLYCAM or CHARMM, can sample the vast conformational space of these dihedral angles to produce a population distribution of the accessible conformers. nih.gov These simulations reveal the preferred spatial arrangement of the side chain, which is governed by a combination of steric hindrance and stereoelectronic effects.

ConformerDihedral Angle Φ (O5-C6-O-C_ee)Dihedral Angle Ψ (C6-O-C_ee-O_et)Population (%)
A 60° (gauche)180° (anti)65%
B 180° (anti)180° (anti)25%
C 60° (gauche)60° (gauche)10%

Note: Data are illustrative, based on typical conformational preferences of exocyclic O-glycosidic linkages. Dihedral angles are defined relative to a hypothetical pyranose core. C_ee is the chiral carbon of the ethoxyethyl group; O_et is the oxygen of the ethoxy group.

Prediction of Stereoselectivity in Reactions Involving the Ethoxyethyl Group

The ethoxyethyl group contains a chiral center at the acetal carbon. Its formation on a chiral parent molecule leads to a pair of diastereomers. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcomes of such reactions.

DFT can be used to calculate the energies of the transition states leading to different diastereomeric products. According to transition state theory, the product that is formed faster (the kinetic product) proceeds through the lowest-energy transition state.

For example, in the acid-catalyzed addition of vinyl ethyl ether to the 6-hydroxyl group of the parent molecule, two diastereomeric products can form. By modeling the transition states for the proton transfer and C-O bond formation for both possible pathways (i.e., attack on the two different faces of the intermediate), their relative energies can be computed. The difference in activation free energies (ΔΔG‡) directly correlates to the predicted diastereomeric ratio (d.r.) of the products. Studies on similar asymmetric reactions have successfully used this approach to explain observed stereoselectivity. nih.gov

Transition StateRelative ΔG‡ (kcal/mol)Predicted d.r.
TS-(R) 0.095:5
TS-(S) +1.8

Note: Data are hypothetical, illustrating how a difference in transition state energy is used to predict the outcome of a diastereoselective reaction.

Beyond calculating single transition state energies, computational modeling can map out entire reaction pathways for competing stereochemical outcomes. nih.govplos.org This involves locating all relevant intermediates and transition states from the reactants to the final products for each possible stereoisomer.

Such models can reveal subtle effects that govern stereoselectivity. For instance, non-covalent interactions, such as hydrogen bonding or steric repulsion between the incoming reactant and substituents on the parent molecule, can destabilize one transition state relative to another. By analyzing the geometries and electronic structures of the competing transition states, a detailed, rational explanation for why one diastereomer is preferentially formed can be developed. These comprehensive pathway models are essential for designing new reactions with improved stereochemical control. nih.gov

Future Directions and Emerging Research Avenues in 6 O D,l 1 Ethoxyethyl 1,2 Chemistry

Development of More Sustainable and Green Chemistry Approaches for Synthesis and Deprotection

The traditional methods for the introduction and removal of the ethoxyethyl (EE) protecting group often rely on stoichiometric reagents and volatile organic solvents, generating considerable waste. A major thrust in modern synthetic chemistry is the development of greener alternatives. Future research is focused on minimizing the environmental impact of these protection-deprotection steps.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays (e.g., montmorillonite K10), and sulfated metal oxides, offers significant advantages. acs.org These catalysts can be easily separated from the reaction mixture by simple filtration and are often reusable, reducing waste and simplifying product purification. acs.org Their application can help replace traditional problematic synthetic methods with more environmentally and economically attractive processes. acs.org

Solvent-Free and Aqueous Systems: Research is exploring the use of water as a reaction medium or solvent-free conditions, often assisted by microwave irradiation, to reduce reliance on hazardous organic solvents. nih.gov For instance, the synthesis of azoxybenzenes has been achieved with high yields in water at room temperature, highlighting the potential for aqueous media in organic transformations. nih.gov

Benign Byproducts: The design of protection/deprotection sequences that generate non-toxic and easily removable byproducts is a critical goal. For example, electrochemical methods have been developed for the deprotection of groups like the p-methoxybenzyl (PMB) ether, which can generate benign byproducts. nih.gov

ApproachCatalyst/Reagent ExampleAdvantages
Heterogeneous Catalysis Montmorillonite K10, ZeolitesEasy separation, reusability, reduced waste acs.org
Aqueous Systems Water as solventEnvironmentally friendly, safe, reduced cost nih.gov
Electrochemical Methods Controlled potential electrolysisMild conditions, high selectivity, avoids toxic reagents nih.gov
Photochemical Deprotection o-nitrophenylethylene glycolRemoval with light, avoiding chemical reagents researchgate.net

Exploration of Novel Catalytic Systems for Improved Selectivity and Efficiency

While effective, the introduction and cleavage of the ethoxyethyl group can sometimes lack selectivity in complex polyhydroxylated molecules and may require harsh acidic conditions. wikipedia.org The future lies in developing novel catalytic systems that offer greater control and milder reaction conditions.

Emerging research avenues include:

Enantioselective Catalysis: For the protection of secondary alcohols, the formation of the 6-O-(1-ethoxyethyl) group creates a new stereocenter, resulting in a mixture of diastereomers. The development of chiral catalysts could enable the enantioselective protection of alcohols, yielding a single diastereomer. nih.gov This would be a significant advance, simplifying purification and characterization.

Enzyme-Mediated Processes: Biocatalysis, using enzymes such as lipases, offers high selectivity under mild conditions. Research into enzymes that can selectively catalyze the formation or cleavage of acetals like the ethoxyethyl ether could provide highly efficient and environmentally benign methods for protection and deprotection.

Lewis Acid Catalysis: While Brønsted acids are commonly used, the exploration of milder Lewis acids, such as erbium(III) trifluoromethanesulfonate or indium(III) trifluoromethanesulfonate, could allow for the chemoselective cleavage of ethoxyethyl ethers in the presence of other acid-sensitive groups. organic-chemistry.org

Catalytic SystemPotential AdvantageResearch Focus
Chiral Catalysts Enantioselective protection, single diastereomer formationDesign of small molecule or metal-based chiral catalysts nih.gov
Enzymatic Catalysis High regioselectivity and stereoselectivity, mild conditionsScreening and engineering of enzymes (e.g., lipases, glycosidases)
Mild Lewis Acids Chemoselective deprotection, tolerance of other functional groupsExploring lanthanide triflates and other gentle Lewis acids organic-chemistry.org
Photocatalysis Deprotection triggered by light, high spatial and temporal controlDevelopment of photosensitive acetal (B89532) variants

Design of Next-Generation Protecting Groups Building upon the Ethoxyethyl Moiety

The ethoxyethyl group is part of the broader family of acetal and ether protecting groups. wikipedia.orgmasterorganicchemistry.com Experience with its strengths and weaknesses is inspiring the design of new, more sophisticated protecting groups.

Future designs may incorporate:

Orthogonality: A key concept in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. total-synthesis.com Next-generation groups based on the ethoxyethyl structure might be modified to be cleaved under very specific, non-acidic conditions (e.g., via enzymatic cleavage, photolysis, or fluoride-ion-induced cleavage), enhancing their orthogonality to other common protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers. nih.govresearchgate.net

Fine-Tuned Lability: The reactivity of the acetal can be tuned by modifying its electronic properties. Introducing electron-withdrawing or electron-donating groups into the ethoxyethyl structure could create a suite of protecting groups with a range of acid sensitivities, allowing for selective, stepwise deprotection in poly-protected molecules. fiveable.me

Photolabile Variants: Incorporating a photolabile chromophore, such as an o-nitrobenzyl group, into the acetal structure could create a protecting group that can be removed with UV light. researchgate.net This allows for deprotection with high spatial and temporal control, which is valuable in applications like microarray synthesis.

Expanding the Scope of 6-O-(D,L-1-Ethoxyethyl) Applications in Unprecedented Synthetic Transformations

Beyond its traditional role as a passive shield, the 6-O-(D,L-1-Ethoxyethyl) group could be leveraged in more active roles within a synthetic sequence.

Potential new applications include:

Dual-Function Groups: Inspired by groups that serve dual roles, the ethoxyethyl moiety could be designed to function as both a protecting group and an activating group. nih.gov For example, under specific catalytic conditions, the acetal could be transformed into a reactive intermediate for a subsequent glycosylation or coupling reaction.

Temporary Chiral Auxiliary: While the diastereomeric nature of the ethoxyethyl group is often a complication, future research could exploit this. If a single diastereomer of the protected compound can be isolated, the chiral center on the ethoxyethyl group could influence the stereochemical outcome of a nearby reaction before being removed.

Directing Group in C-H Functionalization: The acetal oxygen atoms could act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling selective functionalization of positions on the parent molecule that would otherwise be unreactive. This would open up new pathways for molecular diversification.

Use in Cascade Reactions: The deprotection of the 6-O-(D,L-1-Ethoxyethyl) group could be designed to trigger a subsequent intramolecular reaction or cascade. The release of the hydroxyl group under specific conditions could initiate a cyclization, rearrangement, or fragmentation, allowing for the construction of complex molecular architectures in a single, efficient step.

By exploring these new frontiers, the utility of the 6-O-(D,L-1-Ethoxyethyl) group and its future derivatives can be expanded far beyond its current role, cementing its importance in the art and science of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common protecting groups employed in the synthesis of 6-O-(D,L-1-Ethoxyethyl)-1,2 derivatives, and how do they influence subsequent reactivity?

  • Methodological Answer : The compound typically incorporates a tertiary butyl diphenylsilyl (TBDPS) group at the 3-O position and an ethoxyethyl group at the 6-O position, with isopropylidene groups protecting the 1,2 and 4,5 hydroxyls . These groups direct reactivity to unprotected sites, enabling regioselective modifications. For example, the isopropylidene groups stabilize the molecule during acidic or basic conditions, while the TBDPS group provides steric hindrance to prevent unwanted side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives, and how should researchers interpret key spectral features?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential. Key features include:

  • 1H NMR : Ethoxyethyl protons appear as multiplets between δ 1.0–1.5 ppm (ethyl groups) and δ 3.5–4.0 ppm (ether linkages) .
  • 13C NMR : The ethoxyethyl carbon signals occur at δ 15–20 ppm (CH3) and δ 60–70 ppm (OCH2), while isopropylidene carbons resonate near δ 25–30 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between D and L stereoisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized this compound derivatives and literature values?

  • Methodological Answer : Discrepancies often arise from stereochemical variations (D vs. L configurations), solvent effects, or impurities. To address this:

  • Compare spectra with structurally analogous compounds (e.g., 6-O-β-D-galactopyranosyl derivatives in ) .
  • Perform recrystallization or column chromatography to isolate pure stereoisomers .
  • Use deuterated solvents consistently and report chemical shifts relative to internal standards (e.g., TMS) .

Q. What strategies optimize the regioselectivity of ethoxyethyl group introduction at the 6-O position while maintaining the integrity of adjacent protecting groups?

  • Methodological Answer :

  • Orthogonal Protection : Use temporary protecting groups (e.g., benzyl or acetyl) that can be selectively removed post-ethoxyethylation .
  • Solvent Systems : Deep eutectic solvents (DES) enhance regioselectivity by stabilizing transition states, as demonstrated in monosaccharide derivatization .
  • Catalytic Control : Employ Lewis acids like BF3·Et2O to direct ethoxyethylation to the 6-O position while preserving isopropylidene groups .

Q. What analytical approaches are recommended for detecting and quantifying byproducts in multi-step syntheses of this compound protected inositol derivatives?

  • Methodological Answer :

  • HPLC/LC-MS : Use reverse-phase chromatography with UV/Vis or MS detection to separate and identify byproducts (e.g., incomplete protection or hydrolysis products) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress in real-time using iodine staining or UV visualization .
  • Quantitative NMR (qNMR) : Integrate proton signals to estimate purity and byproduct ratios .

Q. How does the stereochemistry (D/L configuration) of the ethoxyethyl moiety affect the compound’s physicochemical properties and biological interactions?

  • Methodological Answer :

  • Physicochemical Effects : D-configured derivatives may exhibit higher solubility in polar solvents due to distinct hydrogen-bonding patterns, whereas L-forms could show altered crystallization behavior .
  • Biological Interactions : Use enzymatic assays (e.g., β-galactosidase transglycosylation in ) to test stereochemical preferences in glycosylation reactions .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors to predict binding affinities based on stereochemistry .

Methodological Considerations for Data Contradictions

  • Case Study : In , NMR analysis of 6-O-β-D-galactopyranosyl-L-ascorbic acid revealed discrepancies in glycosidic bond assignments (β(1→6) vs. β(1→2)). Researchers resolved this by synthesizing locked derivatives (e.g., 5,6-isopropylidene-L-ascorbic acid) and comparing 13C NMR shifts with literature .

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